molecular formula C18H28N2O5 B008388 (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate CAS No. 441044-16-2

(2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate

Cat. No. B008388
CAS RN: 441044-16-2
M. Wt: 244.26 g/mol
InChI Key: GCAZZUFIDGXTDA-HTQZYQBOSA-M
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Description

(2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as Boc-D-4-hydroxypiperic acid and is a derivative of piperidine.

Mechanism Of Action

The mechanism of action of (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of certain cellular components, such as DNA and proteins. This, in turn, leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate have been extensively studied. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate. One of the directions is to further investigate its mechanism of action and identify its molecular targets. This will help in the development of more effective drugs based on this compound. Another direction is to optimize its synthesis and improve its solubility in aqueous solutions. This will enhance its bioavailability and efficacy in vivo. Additionally, further studies are needed to evaluate its safety and toxicity in animal models before it can be tested in clinical trials.
In conclusion, (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate is a promising compound with potential applications in drug development. Its antitumor, anti-inflammatory, and antiviral activities make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and evaluate its safety and toxicity in animal models.

Synthesis Methods

The synthesis of (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate involves the reaction between Boc-D-pyroglutamic acid and 4-hydroxypiperidine. The reaction is carried out in the presence of a coupling agent, such as HATU or DIC, and a base, such as DIPEA or TEA. The reaction yields the desired product, which is then purified using column chromatography.

Scientific Research Applications

(2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting their growth.

properties

CAS RN

441044-16-2

Product Name

(2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate

Molecular Formula

C18H28N2O5

Molecular Weight

244.26 g/mol

IUPAC Name

(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/p-1/t7-,8-/m1/s1

InChI Key

GCAZZUFIDGXTDA-HTQZYQBOSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)[O-])O

SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)[O-])O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)[O-])O

synonyms

(2R,4R)-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID BENZYLAMINE SALT; (2R,4R)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID BENZYLAMINE SALT; (2R,4R)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID BENZYLAMINE SALT, 95%, 98% EE; (2R,4R)-N-BOC-4-Hydroxypiperidin

Origin of Product

United States

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